molecular formula C7H7N3O3 B055857 2-Isocyanato-4,6-dimethoxypyrimidine CAS No. 111284-03-8

2-Isocyanato-4,6-dimethoxypyrimidine

Cat. No.: B055857
CAS No.: 111284-03-8
M. Wt: 181.15 g/mol
InChI Key: HIRYVXKOUYSVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-isocyanato-4,6-dimethoxy- typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or a similar reagent to introduce the isocyanate group at the 2-position . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrimidine, 2-isocyanato-4,6-dimethoxy- include other pyrimidine derivatives such as:

Uniqueness

The uniqueness of Pyrimidine, 2-isocyanato-4,6-dimethoxy- lies in its combination of the isocyanate group with the dimethoxy substitution pattern, which imparts specific reactivity and potential biological activity . This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-isocyanato-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-12-5-3-6(13-2)10-7(9-5)8-4-11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRYVXKOUYSVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472795
Record name Pyrimidine, 2-isocyanato-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111284-03-8
Record name Pyrimidine, 2-isocyanato-4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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